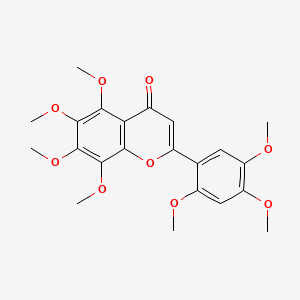
Agecorynin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-trimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 8, 2', 4' and 5'. It has a role as a plant metabolite. It derives from a flavone.
Applications De Recherche Scientifique
Pharmacological Properties
Agecorynin C exhibits several pharmacological properties that make it a candidate for further research and application:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and has implications in aging and various diseases.
- Antimicrobial Effects : Preliminary studies indicate that this compound may have antimicrobial properties against certain pathogens. This potential makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in vitro, suggesting its potential use in treating inflammatory conditions.
Cancer Treatment
This compound has shown promise in cancer research, particularly due to its ability to inhibit tumor cell proliferation. For instance, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, which is a critical aspect of cancer therapy.
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study A | A549 (Lung) | Inhibition of growth | |
| Study B | MCF-7 (Breast) | Induction of apoptosis |
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties could protect neuronal cells from oxidative damage.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : In a study evaluating the effects of this compound on human lung cancer cells (A549), the compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. This suggests its potential as a chemotherapeutic agent.
- Case Study 2 : A study focusing on the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, indicating its therapeutic potential in neurodegenerative disorders.
Propriétés
Numéro CAS |
70460-31-0 |
|---|---|
Formule moléculaire |
C22H24O9 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
5,6,7,8-tetramethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H24O9/c1-24-13-10-16(26-3)15(25-2)8-11(13)14-9-12(23)17-18(27-4)20(28-5)22(30-7)21(29-6)19(17)31-14/h8-10H,1-7H3 |
Clé InChI |
GQZBZQRNQGILGI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC)OC |
Key on ui other cas no. |
70460-31-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















